molecular formula C13H14N4O2 B15133813 7-Benzyl-3-methyl-4,5-dihydropurine-2,6-dione

7-Benzyl-3-methyl-4,5-dihydropurine-2,6-dione

Cat. No.: B15133813
M. Wt: 258.28 g/mol
InChI Key: XZOYRQFAPGXCIK-UHFFFAOYSA-N
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Description

7-Benzyl-3-methyl-4,5-dihydropurine-2,6-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-3-methyl-4,5-dihydropurine-2,6-dione typically involves the reaction of theophylline with benzyl chloride in the presence of a base such as potassium carbonate and a catalyst like potassium iodide in dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 7-Benzyl-3-methyl-4,5-dihydropurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the purine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like benzyl chloride for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various benzylated or halogenated purine derivatives.

Scientific Research Applications

7-Benzyl-3-methyl-4,5-dihydropurine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Benzyl-3-methyl-4,5-dihydropurine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. For instance, purine derivatives are known to act as inhibitors of phosphodiesterase enzymes, which play a role in regulating cellular signaling pathways. By inhibiting these enzymes, the compound can modulate various physiological processes .

Comparison with Similar Compounds

    Theophylline: A naturally occurring purine derivative with bronchodilator properties.

    Caffeine: Another purine derivative known for its stimulant effects on the central nervous system.

    Xanthine: The parent compound of many biologically active purine derivatives.

Comparison: 7-Benzyl-3-methyl-4,5-dihydropurine-2,6-dione is unique due to its specific benzyl and methyl substitutions, which confer distinct chemical and biological properties. Unlike theophylline and caffeine, which are well-studied and widely used, this compound offers potential for novel applications and further research .

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

7-benzyl-3-methyl-4,5-dihydropurine-2,6-dione

InChI

InChI=1S/C13H14N4O2/c1-16-11-10(12(18)15-13(16)19)17(8-14-11)7-9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3,(H,15,18,19)

InChI Key

XZOYRQFAPGXCIK-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3

Origin of Product

United States

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